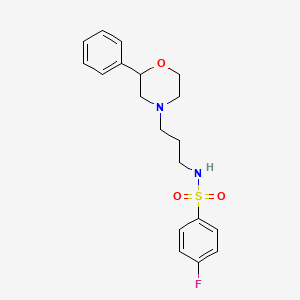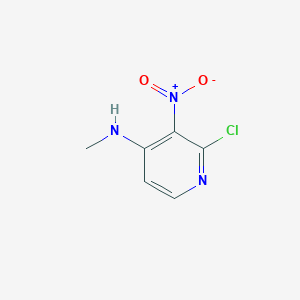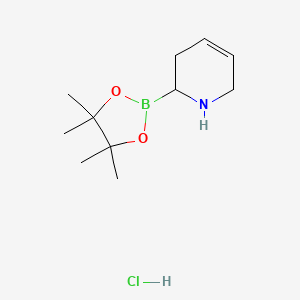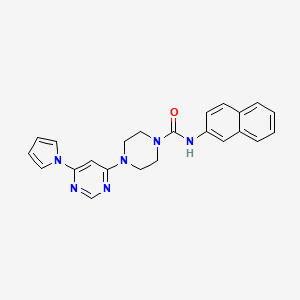
4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a phenylmorpholino group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The compound belongs to the class of sulfonamides, which are known to have a wide range of biological applications in medicine and as pesticides . Sulfonamides are often used as antibacterial drugs . They inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, thus preventing their growth .
Mode of Action
By binding to the enzyme’s active site, they prevent PABA from being converted into folic acid, a crucial component of bacterial DNA synthesis .
Biochemical Pathways
As a sulfonamide, it likely affects the folate synthesis pathway in bacteria, leading to inhibition of their growth .
Pharmacokinetics
They are primarily excreted by the kidneys .
Result of Action
Sulfonamides generally result in the inhibition of bacterial growth by preventing the synthesis of folic acid, which is necessary for dna replication .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 3-(2-phenylmorpholino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide: Another fluorinated benzenesulfonamide with similar structural features.
3-fluoro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: A compound with an additional methoxy group, offering different reactivity and applications.
Uniqueness
4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is unique due to its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c20-17-7-9-18(10-8-17)26(23,24)21-11-4-12-22-13-14-25-19(15-22)16-5-2-1-3-6-16/h1-3,5-10,19,21H,4,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGXANUUKIPWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)

![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)
![1-[(4-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)



![(2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2498300.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2498304.png)
![3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B2498305.png)
